molecular formula C11H18N2O2 B1307430 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol CAS No. 815655-77-7

2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol

Cat. No.: B1307430
CAS No.: 815655-77-7
M. Wt: 210.27 g/mol
InChI Key: WJSNYEZRMFBJST-UHFFFAOYSA-N
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Description

2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol, also known as Furylpiperazine, is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol typically involves the reaction of 3-furylmethylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Furylcarboxylic acid derivatives.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol
  • 2-[4-(3-Furylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
  • 2-[1-(3-Furylmethyl)-2-piperazinyl]-1-ethanol

Comparison: this compound is unique due to its specific structure, which includes a furylmethyl group attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, influencing its suitability for specific uses.

Properties

IUPAC Name

2-[1-(furan-3-ylmethyl)piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-5-1-11-7-12-3-4-13(11)8-10-2-6-15-9-10/h2,6,9,11-12,14H,1,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNYEZRMFBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393131
Record name 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815655-77-7
Record name 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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